4-(Difluoromethoxy)piperidine hydrochloride CAS number and properties
4-(Difluoromethoxy)piperidine hydrochloride CAS number and properties
An In-Depth Technical Guide to 4-(Difluoromethoxy)piperidine Hydrochloride: A Key Building Block for Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern therapeutic design. The difluoromethoxy group, in particular, offers a unique constellation of properties that can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When coupled with the privileged piperidine scaffold, the resulting building block, 4-(Difluoromethoxy)piperidine hydrochloride (CAS Number: 1630907-16-2), emerges as a valuable tool for crafting next-generation therapeutics.[1][2]
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)piperidine hydrochloride, synthesizing its chemical properties, plausible synthetic strategies, and its significant potential in medicinal chemistry. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and field-proven applications of related structures, aiming to empower researchers in their quest for novel and effective drug candidates.
PART 1: Core Physicochemical and Structural Characteristics
4-(Difluoromethoxy)piperidine hydrochloride is a fluorinated heterocyclic compound that serves as a versatile intermediate in organic synthesis. The presence of the difluoromethoxy (-OCHF₂) group is critical; it often acts as a bioisosteric replacement for other functional groups, such as a methoxy or hydroxyl group, while conferring distinct electronic and metabolic advantages. The piperidine ring itself is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for appending other pharmacophoric elements.[3][4]
Key Properties Summary
A compilation of the core identifying and physical properties of 4-(Difluoromethoxy)piperidine hydrochloride is presented below. This data is essential for reaction planning, analytical characterization, and material handling.
| Property | Value | Source(s) |
| CAS Number | 1630907-16-2 | [1][2] |
| Molecular Formula | C₆H₁₂ClF₂NO | [1][2] |
| Molecular Weight | 187.61 g/mol | [1][2] |
| Synonyms | 4-(DIFLUOROMETHOXY)PIPERIDINE HCL, Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | [2] |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room Temperature / Inert atmosphere, store in freezer (-20°C) | [1] |
PART 2: Synthesis Strategy and Mechanistic Rationale
While specific, detailed experimental procedures for the synthesis of 4-(Difluoromethoxy)piperidine hydrochloride are not extensively published in peer-reviewed journals, a plausible and robust synthetic route can be designed based on well-established methodologies in fluorine chemistry and heterocyclic synthesis. The following proposed workflow starts from a common commercially available precursor, 4-hydroxypiperidine.
Proposed Synthetic Workflow
The synthesis can be logically broken down into three key stages:
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Nitrogen Protection: The secondary amine of the piperidine ring must be protected to prevent it from interfering with the subsequent difluoromethylation step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal.
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Difluoromethylation: The core transformation involves the conversion of the hydroxyl group to the desired difluoromethoxy ether. This is typically achieved using a difluoromethylating agent under basic conditions.
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Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.
Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)piperidine hydrochloride.
Experimental Causality and Protocol Considerations
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Step 1 (Protection): The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for amine protection. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) with a mild base such as triethylamine (Et₃N) to neutralize the acid byproduct. The choice of the Boc group is strategic; it is robust enough to withstand the strongly basic conditions of the subsequent step.
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Step 2 (Difluoromethylation): This is the most critical step. The hydroxyl group of N-Boc-4-hydroxypiperidine is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This generates a nucleophilic alkoxide. This alkoxide then reacts with a suitable difluoromethyl source. While chlorodifluoromethane (Freon-22) has been used historically, modern, safer alternatives like TMS-CF₂H (Difluoromethyl)trimethylsilane) activated by a fluoride source are often preferred. The causality is clear: a potent nucleophile is required to attack the electrophilic "CHF₂" synthon. Rigorously anhydrous conditions are paramount to prevent quenching the base and alkoxide intermediate.
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Step 3 (Deprotection): The Boc group is exquisitely sensitive to strong acid. Treatment with a solution of hydrochloric acid, such as 4M HCl in dioxane or ethereal HCl, efficiently cleaves the Boc group, liberating the free amine. The reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of tert-butyl cation (which is trapped as isobutylene and t-butanol) and carbon dioxide. The piperidine nitrogen is protonated in situ by the excess HCl, directly yielding the desired hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation and purification.
PART 3: Applications in Medicinal Chemistry and Drug Design
The true value of 4-(Difluoromethoxy)piperidine hydrochloride lies in its application as a molecular building block. The difluoromethoxy group is not merely a placeholder; it is a strategic modulator of key drug-like properties.
The Role of the Difluoromethoxy Group
The -OCHF₂ group is a powerful bioisostere for hydroxyl (-OH), methoxy (-OCH₃), and thiol (-SH) groups. Its unique properties include:
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Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and oral bioavailability.
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Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated or methoxy-substituted counterparts. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target engagement.
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Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity (logP) compared to a hydroxyl group but is considered a "lipophilic hydrogen bond donor," allowing it to participate in unique interactions with protein targets. This modulation can fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Scaffold for Biologically Active Agents
Fluorinated piperidine scaffolds are integral to numerous classes of therapeutic agents. While specific drugs containing the 4-(difluoromethoxy)piperidine fragment are not yet prevalent in the public domain, its structural similarity to other building blocks used in active research programs points to its high potential. For instance, related 4,4-difluoropiperidine derivatives have been synthesized and characterized as potent and highly selective antagonists for the Dopamine D4 receptor, a target of interest for treating the side effects of Parkinson's disease therapy.[5][6] The piperidine nitrogen serves as a key attachment point for building out the rest of the molecule to achieve the desired pharmacophore.
Caption: Logical workflow for incorporating the building block into a drug candidate.
PART 4: Safety, Handling, and Storage
Scientific integrity demands a cautious approach to handling any chemical reagent, especially when comprehensive toxicological data is not available.
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Recommended Handling Protocols:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or powder.
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Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.
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Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend storage in a freezer under an inert atmosphere to ensure long-term stability.[8]
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Conclusion
4-(Difluoromethoxy)piperidine hydrochloride represents more than just another chemical in a catalog. It is an enabling tool for medicinal chemists, offering a pre-packaged combination of a privileged pharmaceutical scaffold and a powerful bioisosteric group. Its strategic use can lead to the discovery of drug candidates with enhanced metabolic stability, optimized physicochemical properties, and improved target affinity. By understanding its properties, plausible synthesis, and potential applications, researchers are better equipped to leverage this valuable building block in the development of innovative therapeutics to address unmet medical needs.
References
-
4-(Difluoromethoxy)piperidine hydrochloride. Vibrant Pharma Inc.Link
-
4-(DifluoroMethoxy)piperidine hydrochloride. Chongqing Chemdad Co., Ltd.Link
-
4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride Safety Data Sheet. AK Scientific, Inc.Link
-
4-(2,4-Difluorophenoxy)piperidine hydrochloride. PubChem, National Center for Biotechnology Information.Link
-
4-(2,4-Difluorophenoxy)piperidine hydrochloride. MilliporeSigma.Link
-
1630907-16-2 | 4-(difluoromethoxy)piperidine hydrochloride. Aribo Biotechnology.Link
-
Piperidine Safety Data Sheet. MilliporeSigma.Link
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central, National Institutes of Health.Link
-
4-(2,4-DIFLUOROPHENOXY)PIPERIDINE HYDROCHLORIDE. Chemicalbook.Link
-
4,4-Difluoropiperidine hydrochloride. PubChem, National Center for Biotechnology Information.Link
-
Piperidine Safety Data Sheet. AAPPTec, LLC.Link
-
4,4-Difluoropiperidine hydrochloride Safety Data Sheet. Sigma-Aldrich.Link
-
Piperidine hydrochloride Safety Data Sheet. Fisher Scientific.Link
-
1630907-16-2|4-(Difluoromethoxy)piperidine hydrochloride. BLD Pharm.Link
-
Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.com.Link
-
106266-04-0|4-(2,4-Difluorobenzoyl)piperidine hydrochloride. BLD Pharm.Link
-
Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.Link
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate.Link
-
Request A Quote: 4-(DIFLUOROMETHOXY)PIPERIDINE HYDROCHLORIDE. ChemUniverse.Link
-
Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.Link
-
4-(2,4-Difluorophenoxy)piperidine hydrochloride. Santa Cruz Biotechnology.Link
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem, National Center for Biotechnology Information.Link
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.Link
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed, National Institutes of Health.Link
-
Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed, National Institutes of Health.Link
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4-(DifluoroMethoxy)piperidine hydrochloride Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1630907-16-2|4-(Difluoromethoxy)piperidine hydrochloride|BLD Pharm [bldpharm.com]
